Cas no 1804060-43-2 (2-(Bromomethyl)-4-hydroxyphenylpropanal)

2-(Bromomethyl)-4-hydroxyphenylpropanal 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-4-hydroxyphenylpropanal
-
- インチ: 1S/C10H11BrO2/c1-7(6-12)10-3-2-9(13)4-8(10)5-11/h2-4,6-7,13H,5H2,1H3
- InChIKey: FLTKRPSMRRDDLY-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=CC=1C(C=O)C)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 172
- トポロジー分子極性表面積: 37.3
- XLogP3: 2.1
2-(Bromomethyl)-4-hydroxyphenylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014005380-250mg |
2-(Bromomethyl)-4-hydroxyphenylpropanal |
1804060-43-2 | 97% | 250mg |
480.00 USD | 2021-06-22 | |
Alichem | A014005380-500mg |
2-(Bromomethyl)-4-hydroxyphenylpropanal |
1804060-43-2 | 97% | 500mg |
831.30 USD | 2021-06-22 | |
Alichem | A014005380-1g |
2-(Bromomethyl)-4-hydroxyphenylpropanal |
1804060-43-2 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
2-(Bromomethyl)-4-hydroxyphenylpropanal 関連文献
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-(Bromomethyl)-4-hydroxyphenylpropanalに関する追加情報
Introduction to 2-(Bromomethyl)-4-hydroxyphenylpropanal (CAS No. 1804060-43-2)
2-(Bromomethyl)-4-hydroxyphenylpropanal, identified by the Chemical Abstracts Service Number (CAS No.) 1804060-43-2, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This aldehyde derivative features a bromomethyl group attached to a phenyl ring, which is further substituted with a hydroxy group on the adjacent carbon atom. The unique structural motif of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The compound's reactivity stems from the presence of both the aldehyde and bromomethyl functional groups. The aldehyde moiety (-CHO) is well-known for its ability to participate in condensation reactions, forming Schiff bases and other heterocyclic structures, while the bromomethyl group (-CH₂Br) offers a site for nucleophilic substitution reactions. These properties make 2-(Bromomethyl)-4-hydroxyphenylpropanal a valuable building block in medicinal chemistry, enabling the construction of complex molecular architectures with potential pharmacological activity.
In recent years, there has been growing interest in exploring the pharmacological properties of phenolic compounds, particularly those with hydroxyl and bromomethyl substituents. These substituents have been shown to enhance binding affinity and metabolic stability, making them attractive for drug design. For instance, studies have demonstrated that compounds containing hydroxyl groups can interact with biological targets through hydrogen bonding, while bromomethyl groups can facilitate further functionalization through cross-coupling reactions.
One of the most compelling applications of 2-(Bromomethyl)-4-hydroxyphenylpropanal is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The aldehyde and bromomethyl groups provide multiple points of interaction with kinase active sites, allowing for the development of potent inhibitors.
Recent advancements in computational chemistry have further enhanced the utility of 2-(Bromomethyl)-4-hydroxyphenylpropanal as a scaffold for drug discovery. Molecular modeling techniques have been employed to predict how this compound might interact with different biological targets. These studies have revealed that modifications to the phenyl ring and propanal backbone can significantly alter binding affinity and selectivity. This information has guided the design of novel derivatives with enhanced pharmacological properties.
The synthesis of 2-(Bromomethyl)-4-hydroxyphenylpropanal typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the bromination of 4-hydroxybenzaldehyde followed by reduction to yield the desired aldehyde derivative. Alternatively, palladium-catalyzed cross-coupling reactions can be used to introduce the bromomethyl group directly onto the phenyl ring. These synthetic strategies highlight the compound's accessibility and versatility as a synthetic intermediate.
The chemical reactivity of 2-(Bromomethyl)-4-hydroxyphenylpropanal has also been explored in polymer chemistry. The presence of both aldehyde and bromomethyl groups allows for covalent attachment to various polymer backbones, leading to functionalized materials with tailored properties. Such materials have potential applications in drug delivery systems, where controlled release profiles are essential for therapeutic efficacy.
In conclusion, 2-(Bromomethyl)-4-hydroxyphenylpropanal (CAS No. 1804060-43-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate for drug discovery and material science. As research continues to uncover new biological targets and synthetic methodologies, the importance of this compound is likely to grow even further.
1804060-43-2 (2-(Bromomethyl)-4-hydroxyphenylpropanal) Related Products
- 533869-62-4(4-bis(2-methoxyethyl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 17900-95-7(5,6-dibromo-1H-indole-3-carbaldehyde)
- 2136134-58-0(tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate)
- 2172213-43-1(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidin-3-yl}acetic acid)
- 2094228-10-9(N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide)
- 2138260-83-8(4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro-)
- 2353064-95-4(1-(benzyloxy)carbonyl-4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylic acid)
- 1532375-38-4(4-amino-3-(4-methoxypyridin-2-yl)butanoic acid)
- 1344205-95-3(N-(3-methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine)
- 148437-94-9(O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-tetrakis(isopropyl)-1,3-disiloxanediyl Guanosine)




